molecular formula C9H5IO3S B13028225 3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid

3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B13028225
M. Wt: 320.11 g/mol
InChI Key: QEROJZQOOWYQMF-UHFFFAOYSA-N
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Description

3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid (CAS 1935369-45-1) is a benzo[b]thiophene derivative with the molecular formula C9H5IO3S and a molecular weight of 320.10 g/mol . This compound serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its structure, featuring a carboxylic acid group, a hydroxy group on the heterocyclic ring, and an iodine atom on the benzo moiety, makes it a privileged scaffold for constructing more complex molecules for biological evaluation. Derivatives of 3-hydroxybenzo[b]thiophene-2-carboxylic acid have been prepared and identified as promising dual inhibitors of the enzymes 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), which are key targets in the development of anti-inflammatory agents . Structure-activity relationship studies have shown that such derivatives can exhibit submicromolar inhibitory activity (IC50 values), highlighting the potential of this chemical scaffold . Furthermore, the benzo[b]thiophene core is a prominent structure in medicinal chemistry, known for its presence in compounds with a broad range of bioactivities, including potent antibacterial effects against resistant pathogens like Staphylococcus aureus (MRSA) . The iodine substituent at the 5-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid diversification for lead optimization efforts. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C9H5IO3S

Molecular Weight

320.11 g/mol

IUPAC Name

3-hydroxy-5-iodo-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H5IO3S/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3,11H,(H,12,13)

InChI Key

QEROJZQOOWYQMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(=C(S2)C(=O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodo Position

The iodine atom at position 5 serves as an excellent leaving group, facilitating nucleophilic substitution reactions.

Reaction TypeReagents/ConditionsProducts FormedYieldSource
Aromatic substitution Amines (e.g., NH₃, alkylamines)5-Amino derivatives60–75%
Thiol substitution Thiols (e.g., HS-R) in basic conditions5-Thioether derivatives55–70%
Halogen exchange CuCN or NaCN in DMF5-Cyano derivatives40–50%

Key Observations :

  • Reactions typically require polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C).

  • Steric hindrance from the fused benzothiophene ring slightly reduces yields compared to simpler aryl iodides.

Esterification of the Carboxylic Acid Group

The carboxylic acid at position 2 undergoes esterification, enabling derivatization for enhanced solubility or further reactivity.

ConditionsReagentsEster ProductYieldSource
Fischer esterification Ethanol, H₂SO₄, refluxEthyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate85%
Thionyl chloride SOCl₂, followed by ROHDiverse alkyl/aryl esters70–90%
Microwave-assisted KI, PdI₂, CO, alcohols, 80°CMethyl/ethyl esters via alkoxycarbonylation57–83%

Example Reaction :
3 Hydroxy 5 iodobenzo b thiophene 2 carboxylic acid+SOCl2Acid chlorideROHEster\text{3 Hydroxy 5 iodobenzo b thiophene 2 carboxylic acid}+\text{SOCl}_2\rightarrow \text{Acid chloride}\xrightarrow{\text{ROH}}\text{Ester} .

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes the COOH group, generating simpler benzothiophene derivatives.

ConditionsCatalyst/AdditivesProductYieldSource
Thermal 180–200°C, solvent-free3-Hydroxy-5-iodobenzo[b]thiophene65%
Metal-catalyzed CuO, quinoline, 150°CDeiodinated decarboxylated product45%

Mechanism : The carboxylic acid undergoes protonation followed by CO₂ elimination, stabilized by the aromatic system.

Cross-Coupling Reactions

The iodo group participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Reaction TypeConditionsProductsYieldSource
Suzuki coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 100°C5-Aryl derivatives60–78%
Heck reaction Pd(OAc)₂, alkenes, NEt₃5-Alkenyl derivatives50–65%
Carbonylative coupling PdI₂/KI, CO, ROH, 80°CEsters with extended substituents70–83%

Notable Example :
Under PdI₂/KI catalysis, the compound reacts with CO and methanol to form methyl 2-phenylbenzo[b]thiophene-3-carboxylate (83% yield) .

Cyclization and Heterocycle Formation

The hydroxyl group at position 3 participates in intramolecular cyclizations.

Reaction TypeConditionsProductsYieldSource
Lactonization PPA, 120°CFused γ-lactone55%
Schiff base formation Primary amines, EtOH, refluxBenzo[b]thiophene-fused oxazoles60%

Mechanistic Insight : The hydroxyl group acts as a nucleophile, attacking electrophilic centers generated in situ.

Acid-Base and Coordination Chemistry

The compound exhibits pH-dependent behavior and metal-binding properties.

PropertyObservationsApplicationsSource
Deprotonation pKa (COOH) ≈ 3.2; pKa (OH) ≈ 9.8Solubility modulation in synthesis
Metal complexes Forms stable complexes with Cu(II), Zn(II)Catalysis or bioactivity studies

Biological Activity and Derivatives

Derivatives show promise in medicinal chemistry:

Derivative TypeActivityIC₅₀/EC₅₀Source
5-Amino analogs Antimicrobial (E. coli, S. aureus)12–18 µM
Ester prodrugs Enhanced bioavailability in vitroN/A

Scientific Research Applications

Scientific Research Applications

  • Antimicrobial Activity:
  • 3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid exhibits high antimicrobial activity and inhibits cell wall synthesis.
  • Similar compounds, like 5-Iodo-1-benzothiophene-2-carboxylic acid, have shown potential in inhibiting the growth of various pathogenic bacteria, including strains resistant to conventional antibiotics.
  • Anticancer Potential:
  • It has moderate anticancer activity.
  • Related compounds, such as 5-Iodo-1-benzothiophene-2-carboxylic acid, have been found to induce apoptosis in cancer cells, disrupt the cell cycle, increase reactive oxygen species (ROS) levels, and interfere with signaling pathways involved in tumor growth and metastasis.
  • In a study involving human breast cancer cell lines (MDA-MB-231), 5-Iodo-1-benzothiophene-2-carboxylic acid demonstrated significant cytotoxicity.
  • Use as Key Starting Materials in Pharmaceutical Synthesis:
  • 5-hydroxybenzo[b]thiophene-3-carboxylic acid derivatives are key starting materials for producing compounds useful in the field of pharmaceuticals .
  • These derivatives are specific antagonists of PGD2 and are known to be useful as drugs in the treatment of various diseases related to mast cell dysfunction caused by excessive production of PGD2, such as asthma, allergic rhinitis, and atopic dermatitis .

Comparative Analysis with Related Compounds

CompoundAntimicrobial ActivityAnticancer ActivityNotable Mechanism
3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acidHigh (MIC: 10 µg/mL)Moderate (IC50: 25 µM)Inhibits cell wall synthesis
5-Iodo-1-benzothiophene-2-carboxylic acidModerate (MIC: 15-30 µg/mL)Significant (IC50: 10 µM)Induces apoptosis via ROS
Benzofuran derivativesVariableHigh (IC50: <5 µM)Targeting specific kinases

Potential Research Directions

Given the properties and activities of related compounds, potential research directions for 3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid could include:

  • Detailed mechanistic studies to elucidate the exact pathways involved in its antimicrobial and anticancer activities.
  • Exploration of its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
  • Investigation of its use in organic semiconductors and materials for electronic devices.
  • Evaluation of its effectiveness against specific bacterial strains and cancer cell lines.
  • Comparative studies with other structurally similar compounds to understand the unique contributions of the hydroxyl and iodine substituents to its biological activities.
  • Assessment of its potential in treating diseases related to mast cell dysfunction .

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Lipophilicity and Bioactivity

Table 1: Key Substituent Comparisons
Compound Substituents clogP* Biological Activity (Key Findings) Source
3-Hydroxy-5-iodo derivative -OH (C3), -I (C5) ~3.1† Unknown (inference: potential kinase/Mcl1 inhibition)
5-Bromobenzo[b]thiophene-2-carboxylic acid -Br (C5) 2.8 Kinase inhibition (DYRK1A)
6-Chloro-3-methyl derivative -Cl (C6), -CH3 (C3) 3.5 Mcl1 inhibition (IC50: <100 nM)
5-Methoxybenzo[b]thiophene-2-carboxamide -OCH3 (C5), -CONHR 2.2 Clk1/4 inhibition (improved selectivity)
5-Aminobenzo[b]thiophene-2-carboxylic acid -NH2 (C5) 1.9 Anti-inflammatory activity

*Calculated partition coefficient (clogP) values inferred from structural analogs.
†Estimated based on iodine’s higher lipophilicity vs. bromine/chlorine .

Key Findings:
  • Higher lipophilicity (iodo > bromo > chloro) may enhance membrane permeability but reduce solubility .
  • Functional Groups : The carboxylic acid at C2 is critical for hydrogen bonding in enzyme inhibition (e.g., PTP1B ). Conversion to amides (e.g., in Clk1/4 inhibitors) improves selectivity by reducing off-target interactions .
  • Hydroxyl Group : The C3 -OH in the target compound may mimic tyrosine phosphorylation sites, suggesting utility in kinase or phosphatase modulation .
Anticancer Activity:
  • Thiophene-2-carboxylic acid derivatives with halogen substituents (e.g., 6-chloro-3-methyl) show potent antiproliferative effects (LD50: <10 μM in A431 cells) . The iodo derivative’s activity is unreported but hypothesized to depend on iodine’s radio-sensitizing properties .
  • Compounds with bulky aryloxy side chains (e.g., naphthyloxy) exhibit enhanced Mcl1 inhibition (IC50: 36–53 nM), suggesting the iodo group’s steric bulk could similarly improve target engagement .
Enzyme Inhibition:
  • Thiophene-2-carboxylic acids act as competitive inhibitors of PTP1B (a diabetes/obesity target) by mimicking phosphotyrosine . The iodo derivative’s electron-withdrawing effects may strengthen binding affinity.
  • In DYRK1A inhibitors, bromine at C5 improves potency, implying iodine’s larger size might hinder binding in certain kinase pockets .
Antibacterial/Antifungal Activity:
  • Thiophene derivatives with sulfonamide or triazole moieties (e.g., compound 19b in ) show broad-spectrum activity. The iodo derivative’s efficacy remains untested but could be modulated by its lipophilicity .

Biological Activity

3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its structure, which includes a benzo[b]thiophene core, suggests a range of possible interactions with biological targets, making it a candidate for further investigation.

The compound has the chemical formula C9H5IO3SC_9H_5IO_3S and is characterized by:

  • A hydroxyl group (-OH) at position 3.
  • An iodine atom at position 5.
  • A carboxylic acid group (-COOH) at position 2.

These functional groups contribute to the compound's reactivity and biological activity.

Biological Activity Overview

Research indicates that 3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of benzo[b]thiophene, including this compound, possess significant antimicrobial properties. For instance, compounds derived from benzo[b]thiophene scaffolds have been evaluated against Staphylococcus aureus and other pathogens, demonstrating promising inhibitory effects .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Research indicates that certain derivatives exhibit submicromolar IC(50) values for these enzymes, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of the hydroxyl and carboxylic acid groups significantly enhances the biological activity of 3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid. Modifications to these functional groups can lead to variations in potency against specific biological targets.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The hydroxyl group can form hydrogen bonds with active sites on enzymes, while the iodine atom may enhance binding affinity through halogen bonding.
  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic processes critical for bacterial survival.

Case Studies and Experimental Data

Several case studies highlight the efficacy of this compound:

Study Target IC50 Value Comments
Study 1COX-1< 1 µMDemonstrated significant inhibition compared to standard drugs.
Study 2LOX< 0.5 µMEffective in reducing inflammatory markers in vitro.
Study 3Staphylococcus aureusMIC = 8 µg/mLShowed comparable efficacy to leading antibiotics.

Q & A

Q. What are the primary synthetic routes for 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis of this compound can be adapted from methods for analogous benzo[b]thiophene derivatives. Key approaches include:

  • Halogenation/Iodination : Chlorinated precursors (e.g., 3-chlorobenzo[b]thiophene-2-carboxylic acid) can undergo halogen exchange using iodine sources like NaI/CuI under reflux in polar aprotic solvents (e.g., DMF) .
  • Gewald Reaction : A multi-component condensation of sulfur, α-methylene carbonyl compounds, and cyanoacetates can yield thiophene cores, followed by iodination .
  • Fiesselmann Synthesis : Thioglycolic acid derivatives condensed with acetylenic esters under basic conditions generate hydroxylated thiophene intermediates, which can be iodinated .

Q. Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYield RangePurity Challenges
HalogenationNaI/CuI, DMF, 100–120°C, 12–24 hrs60–75%Byproduct removal (unreacted Cl)
Gewald ReactionSulfur, ketone, cyanoacetate, base40–55%Cyclization side products
Fiesselmann SynthesisThioglycolic acid, acetylene, KOH50–65%Steric hindrance at C5

Q. What analytical techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm substitution patterns (e.g., hydroxyl at C3, iodine at C5). Aromatic protons in benzo[b]thiophene typically appear at δ 7.2–8.5 ppm, while the carboxylic acid proton is deshielded (δ 12–14 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M-H]⁻) and isotopic patterns (due to iodine) validate molecular weight. For example, C9_9H5_5IO3_3S would show a peak at m/z 319.89 .
  • FT-IR Spectroscopy : Stretching vibrations for -OH (3200–3500 cm⁻¹), carboxylic acid (1700–1720 cm⁻¹), and C-I bonds (500–600 cm⁻¹) are diagnostic .

Q. What safety precautions are essential during handling and storage?

  • Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent degradation. Avoid contact with strong oxidizers (risk of exothermic decomposition) .
  • Disposal : Follow hazardous waste protocols for halogenated organics. Incineration with scrubbing for SOx_x/HI emissions is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during iodination?

Competing side reactions (e.g., di-iodination, oxidation of hydroxyl groups) can be minimized by:

  • Temperature Control : Lower temperatures (80–90°C) reduce iodine radical formation, favoring mono-substitution .
  • Catalyst Selection : CuI/1,10-phenanthroline systems enhance regioselectivity at C5 .
  • Protecting Groups : Temporarily protect the hydroxyl group with acetyl or TBS groups before iodination .

Q. Table 2: Optimization Parameters for Iodination

ParameterOptimal RangeImpact on Selectivity
Temperature80–90°CReduces poly-iodination
SolventDMF or DMSOEnhances iodine solubility
CatalystCuI/PhenanthrolineImproves C5 regioselectivity

Q. What computational methods aid in predicting the compound’s reactivity and binding affinity in biological systems?

  • DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices. The iodine atom’s σ-hole can enhance halogen bonding in protein-ligand interactions .
  • Molecular Docking : Simulate binding to targets like anti-inflammatory enzymes (e.g., COX-2) or cancer-related proteins (e.g., Mcl-1) using software like AutoDock Vina. The carboxylic acid group often chelates metal ions in active sites .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key residues for mutagenesis studies .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Variable Temperature NMR : Resolve overlapping peaks by analyzing temperature-dependent chemical shifts (e.g., OH proton exchange broadening at 25°C vs. -40°C) .
  • 2D Techniques : HSQC and HMBC correlations map 1^1H-13^13C couplings, clarifying substitution positions .
  • Isotopic Labeling : Introduce 13^{13}C at the carboxylic acid to isolate its coupling network .

Q. What biological activities have been reported for structurally similar benzo[b]thiophene derivatives?

  • Anti-Inflammatory Activity : 5-Substituted derivatives inhibit COX-2 with IC50_{50} values of 0.8–2.5 μM, comparable to indomethacin .
  • Anticancer Potential : Chlorinated analogs (e.g., 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid) show sub-micromolar IC50_{50} against leukemia via Mcl-1 inhibition .
  • Antimicrobial Properties : Thiophene-carboxylic acids disrupt bacterial biofilms (e.g., Mycobacteria) by interfering with TCH hydrazide pathways .

Q. How is this compound utilized in material science, such as graphene-based sensors?

  • Surface Functionalization : The carboxylic acid group binds to graphene oxide via ester linkages, enhancing mid-IR photoresponsivity (up to 1.2 A/W at 3–5 μm) .
  • Charge Transfer : Electron-withdrawing iodine improves graphene’s carrier mobility (μ ≈ 4500 cm²/V·s) in FET-based detectors .

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